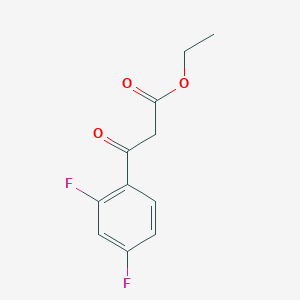

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Description

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a β-keto ester featuring a 2,4-difluorophenyl group attached to the carbonyl carbon of the propanoate backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of anticancer agents, antifungal drugs, and other bioactive molecules. The electron-withdrawing fluorine substituents enhance the compound's reactivity in nucleophilic substitutions and cyclization reactions, making it valuable for constructing heterocyclic frameworks like quinolines and pyrazolones . Its stability under various reaction conditions and compatibility with catalysts like LiCl or DIPEA further underscore its utility in synthetic chemistry .

Properties

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHWLKYHPRYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374281 | |

| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58101-23-8 | |

| Record name | ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced analogs.

Substitution: A wide range of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Position and Number

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9): Features a single fluorine at the 2-position. Exhibits lower lipophilicity (logP ≈ 2.1) compared to the 2,4-difluoro derivative (logP ≈ 2.8), affecting membrane permeability in biological systems. Used in synthesizing fluorescent probes due to its moderate polarity .

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS 359424-42-3): Fluorines at the 3,5-positions create a symmetrical structure, enhancing crystallinity (mp 78–80°C vs. 65–67°C for the 2,4-difluoro analog). Higher thermal stability due to reduced steric hindrance .

- Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9): Steric hindrance from ortho-fluorines reduces reactivity in cyclocondensation reactions (e.g., 45% yield for pyrazolone derivatives vs. 60% for 2,4-difluoro) .

Halogen Substitution

- Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9): Chlorine's stronger electron-withdrawing effect accelerates Claisen-Schmidt condensations but increases toxicity (H302/H315 hazards vs. H319 for fluoro analogs) . Higher molecular weight (257.1 g/mol vs. 228.2 g/mol for 2,4-difluoro) impacts solubility in polar solvents .

Aromatic System Modifications

- Ethyl 3-(3-nitropyridin-4-yl)-3-oxopropanoate: Replaces phenyl with a nitropyridine ring, introducing basicity (pKa ≈ 1.5 for the nitro group). Lower yields in syntheses (50% vs. 70–85% for difluorophenyl derivatives) due to nitro group instability .

- Ethyl 3-(quinolin-3-yl)-3-oxopropanoate: The quinoline system enhances π-stacking interactions, improving binding to DNA targets in anticancer studies. However, synthesis requires harsher conditions (e.g., catalytic hydrogenation) .

Substituents on the Propanoate Backbone

- Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1283953-42-3): Dimethyl groups at C2 increase steric bulk, reducing enzymatic degradation (t₁/₂ = 12 h in plasma vs. 6 h for non-methylated analogs). Altered solubility (logP = 3.2) impacts pharmacokinetics .

Biological Activity

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula: CHFO

- Molecular Weight: Approximately 230.21 g/mol

- SMILES Notation: CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F

- InChIKey: UFAHWLKYHPRYSY-UHFFFAOYSA-N

The compound features a difluorophenyl group, which is significant for enhancing its binding affinity and selectivity towards various biological targets. This structural characteristic is believed to modulate enzyme or receptor activity effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The difluorophenyl substituent contributes to the compound's ability to interact with microbial enzymes or membranes, potentially leading to cell lysis or inhibition of growth.

Anti-inflammatory Effects

Studies suggest that the compound may also possess anti-inflammatory properties . It is hypothesized that this activity could be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It can interact with receptors on cell membranes, influencing signal transduction processes that regulate inflammation and immune responses.

- Lipophilicity Enhancement: The presence of fluorine atoms enhances lipophilicity, improving the compound's ability to cross cell membranes and reach its targets more effectively.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This reduction was observed at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| 10 | 350 | 250 |

| 25 | 200 | 150 |

| 50 | 100 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.